2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone
Description
Properties
IUPAC Name |
2-chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOBSALZRFCNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Phenyl Ethanone Intermediates
A primary route involves the halogenation of 1-(4-chloro-2-methylphenyl)ethanone. This intermediate is synthesized via Friedel-Crafts acylation of 4-chloro-2-methylbenzene with acetyl chloride in the presence of Lewis acids like AlCl₃. Subsequent alpha-chlorination is achieved using SOCl₂ or NCS under controlled conditions:
Example Reaction:
This step typically proceeds at 60–80°C in inert solvents like dichloromethane, yielding 70–85% conversion. Excess SOCl₂ ensures complete monochlorination, while side products (e.g., dichloro derivatives) are minimized via stoichiometric control.
Fluorination Strategies
The introduction of difluoro groups at the alpha position employs fluorinating agents such as DAST or Deoxo-Fluor. For instance, treating 2-chloro-1-(4-chloro-2-methylphenyl)ethanone with DAST in anhydrous tetrahydrofuran (THF) at −78°C to 0°C replaces hydroxyl groups (if present) with fluorine:
Example Reaction:
Yields for this step range from 50% to 65%, with purity enhanced via silica gel chromatography. Alternative methods using sulfur tetrafluoride (SF₄) under high-pressure conditions (e.g., 100–150°C) have been reported but are less favored due to safety concerns.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal fluorination occurs at low temperatures (−78°C to 0°C) to suppress side reactions like over-fluorination. Polar aprotic solvents (e.g., THF, dimethylformamide) improve reagent solubility, while chlorinated solvents (e.g., chloroform) are preferred for chlorination steps due to their inertness.
Table 1. Solvent Impact on Fluorination Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | −78 | 65 | 95 |
| Dichloromethane | 0 | 58 | 92 |
| Toluene | 25 | 42 | 85 |
Catalytic and Stoichiometric Considerations
Stoichiometric excess of DAST (1.5–2.0 equivalents) ensures complete difluorination, though higher amounts risk decomposition. Catalytic amounts of pyridine or triethylamine (0.1–0.5 eq) neutralize acidic byproducts, improving yields by 10–15%.
Byproduct Analysis and Mitigation
Common Byproducts
Purification Techniques
-
Silica gel chromatography : Eluting with ethyl acetate/hexane (3:1) resolves difluoro target (Rf = 0.45) from monofluoro (Rf = 0.30) and dichloro (Rf = 0.60) byproducts.
-
Crystallization : Recrystallization from ethanol/water (7:3) achieves >99% purity for industrial-scale production.
Industrial-Scale Feasibility
Process Intensification
Continuous-flow reactors enhance safety and yield for exothermic fluorination steps. A pilot study using microreactors at 0°C achieved 70% yield with 90% conversion, reducing reaction time from 12 h to 2 h.
Cost Analysis
Table 2. Cost Drivers in Large-Scale Synthesis
| Component | Cost Contribution (%) | Notes |
|---|---|---|
| DAST | 45 | High reagent cost |
| SOCl₂ | 20 | Bulk pricing reduces expense |
| Solvent Recovery | 15 | THF recycling lowers overall cost |
| Waste Treatment | 10 | HCl/fluoride neutralization |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of the biological activity of these molecules, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Physicochemical Properties
- NMR Trends : In analogues like 2-chloro-1-(chloromethyl)ethyl esters, 1H-NMR signals for CH2-Cl appear at ~3.83 ppm, while quaternary carbons (e.g., C=O) resonate near 177 ppm in 13C-NMR . The target compound’s methyl group would likely show upfield shifts (~1.2–2.5 ppm).
- Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability. For instance, 2-chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone is stored at 4–8°C to prevent decomposition .
Biological Activity
2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone, also known by its CAS number 1352205-81-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7ClF2O
- Molecular Weight : 204.60 g/mol
- LogP : 3.14842
- TPSA : 17.07 Ų
Biological Activity Overview
Research indicates that 2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone exhibits a range of biological activities, particularly as an antimicrobial and anti-inflammatory agent. Its structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures can inhibit the growth of specific bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may possess significant antimicrobial properties, warranting further investigation into its efficacy against resistant strains.
Anti-inflammatory Properties
In vitro assays have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The proposed mechanism of action involves the inhibition of key enzymes involved in inflammation and microbial resistance:
- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to decreased prostaglandin synthesis.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacteria.
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various chloro-substituted phenyl ketones, including 2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone. The study concluded that this compound showed promising results against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in paw edema when treated with the compound compared to controls, highlighting its potential therapeutic applications in inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone?
The compound can be synthesized via Friedel-Crafts acylation, where chloroacetyl chloride reacts with a substituted aromatic precursor (e.g., 4-chloro-2-methylbenzene). Reaction optimization should focus on controlling electrophilic substitution regioselectivity, using Lewis acid catalysts like AlCl₃. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Monitoring by thin-layer chromatography (TLC) and verifying purity via HPLC (≥95%) are essential steps .
Q. How is this compound characterized structurally and spectroscopically?
Key techniques include:
- X-ray crystallography : For absolute configuration determination. Use SHELXL for refinement, ensuring data resolution ≤1.0 Å and R-factor <5% .
- NMR spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for CF₂ groups) and ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm; carbonyl carbon at δ 190–200 ppm).
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265) .
Q. What safety precautions are necessary during handling?
Use fume hoods, nitrile gloves, and protective eyewear. Avoid heat sources due to potential decomposition into toxic gases (e.g., HCl, HF). Store in inert conditions (argon atmosphere, -20°C). Refer to SDS for spill management and first-aid protocols .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution) or crystal packing forces. Strategies include:
- Variable-temperature NMR : To detect conformational changes.
- Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., C–H···O/F contacts) influencing solid-state structures .
- DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify distortions .
Q. How can computational methods predict reactivity for derivatization?
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon (LUMO) is susceptible to nucleophilic attack.
- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions (e.g., CF₂ groups) for halogen-bonding studies .
- Kinetic simulations : Use Arrhenius plots to model reaction rates under varying conditions (solvent, temperature) .
Q. What experimental designs are optimal for studying hydrogen-bonding interactions in crystal lattices?
- Co-crystallization : Screen with hydrogen-bond donors (e.g., phenol derivatives) to stabilize specific packing motifs.
- Graph-set analysis : Classify interaction patterns (e.g., R₂²(8) motifs for dimeric associations) using software like Mercury .
- High-pressure crystallography : Assess robustness of H-bond networks under mechanical stress .
Q. How to address challenges in synthesizing fluorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
